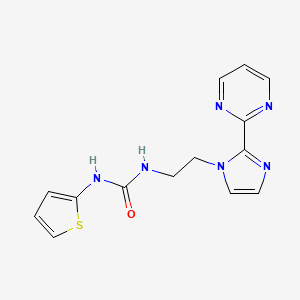

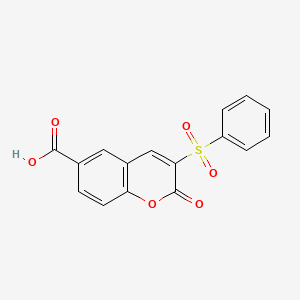

2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as PSC-833 and belongs to the class of chromene derivatives. It is a potent inhibitor of P-glycoprotein, which is a drug efflux pump that is responsible for the resistance of cancer cells to chemotherapy.

Applications De Recherche Scientifique

PSC-833 has been extensively studied for its potential applications in cancer therapy. It has been shown to enhance the efficacy of chemotherapy drugs such as doxorubicin, vinblastine, and paclitaxel by inhibiting P-glycoprotein. This inhibition leads to increased intracellular drug concentrations and improved cytotoxicity against cancer cells. PSC-833 has also been investigated for its potential use in treating other diseases such as Alzheimer's and HIV.

Mécanisme D'action

Target of Action

Similar compounds such as benzenesulfinic acid have been shown to interact with the oxysterols receptor lxr-beta . This receptor plays a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis .

Mode of Action

For instance, benzenesulfinic acid binds preferentially to double-stranded oligonucleotide direct repeats having the consensus half-site sequence 5’-AGGTCA-3’ and 4-nt spacing (DR-4) . This binding regulates cholesterol uptake .

Biochemical Pathways

The interaction of similar compounds with the oxysterols receptor lxr-beta suggests that it may influence pathways related to cholesterol, fatty acid, and glucose metabolism .

Result of Action

Based on the potential interaction with the oxysterols receptor lxr-beta, it may influence the regulation of cholesterol, fatty acid, and glucose homeostasis .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using PSC-833 in lab experiments include its potency, selectivity, and low toxicity. It is also relatively easy to synthesize and has been extensively studied, making it a well-established tool in cancer research. The limitations of using PSC-833 include its high cost and the need for specialized equipment to study its mechanism of action.

Orientations Futures

There are several future directions for the study of PSC-833. One potential application is the development of P-glycoprotein inhibitors for the treatment of multidrug-resistant cancer. Another direction is the investigation of PSC-833 as a potential treatment for Alzheimer's disease and HIV. Additionally, the development of new synthesis methods and analogs of PSC-833 may lead to improved efficacy and reduced toxicity.

Méthodes De Synthèse

The synthesis of 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylic acid involves the reaction of 6-hydroxychromone with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then oxidized to form the desired product. This synthesis method has been optimized to produce high yields of PSC-833 with excellent purity.

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-2-oxochromene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6S/c17-15(18)10-6-7-13-11(8-10)9-14(16(19)22-13)23(20,21)12-4-2-1-3-5-12/h1-9H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSBFAKPBQURMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C(=O)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

895651-88-4 |

Source

|

| Record name | 3-(benzenesulfonyl)-2-oxo-2H-chromene-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(2,6-dimethylphenyl)methyl]-N-(4-methylsulfinylbutan-2-yl)acetamide](/img/structure/B2856440.png)

![2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B2856444.png)

![3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2856445.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2856446.png)

![5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B2856451.png)